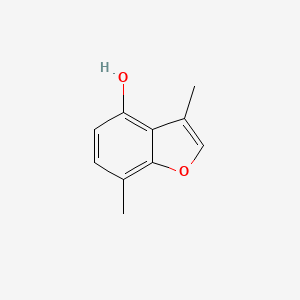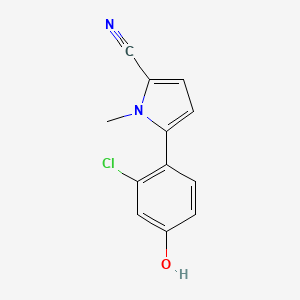
5-(2-chloro-4-hydroxyphenyl)-1-methyl-1H-pyrrole-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-chloro-4-hydroxyphenyl)-1-methyl-1H-pyrrole-2-carbonitrile is an organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom This particular compound is notable for its unique substitution pattern, which includes a chloro and hydroxy group on the phenyl ring, a methyl group on the pyrrole ring, and a nitrile group at the 2-position of the pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chloro-4-hydroxyphenyl)-1-methyl-1H-pyrrole-2-carbonitrile can be achieved through several synthetic routes. One common method involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chloro-4-hydroxybenzaldehyde and 1-methylpyrrole-2-carbonitrile.
Condensation Reaction: The 2-chloro-4-hydroxybenzaldehyde undergoes a condensation reaction with 1-methylpyrrole-2-carbonitrile in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction typically occurs in a polar solvent like ethanol or methanol.
Cyclization: The resulting intermediate undergoes cyclization to form the desired pyrrole ring structure. This step may require heating and the use of a catalyst such as p-toluenesulfonic acid.
Purification: The final product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-chloro-4-hydroxyphenyl)-1-methyl-1H-pyrrole-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group on the phenyl ring can be oxidized to form a quinone derivative. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, hydrogen gas with palladium on carbon catalyst.
Substitution: Amines, thiols, or alkoxides in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
5-(2-chloro-4-hydroxyphenyl)-1-methyl-1H-pyrrole-2-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Due to its potential biological activities, it is explored as a lead compound in drug discovery and development. Its derivatives may serve as candidates for new pharmaceuticals.
Industry: The compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of 5-(2-chloro-4-hydroxyphenyl)-1-methyl-1H-pyrrole-2-carbonitrile depends on its specific application. In biological systems, it may exert its effects through the following mechanisms:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects.
Pathways Involved: The compound may affect signaling pathways related to cell growth, apoptosis, or immune response. By modulating these pathways, it can influence various biological processes.
Vergleich Mit ähnlichen Verbindungen
5-(2-chloro-4-hydroxyphenyl)-1-methyl-1H-pyrrole-2-carbonitrile can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
- 5-(2-chloro-4-hydroxyphenyl)-1H-pyrrole-2-carbonitrile
- 5-(2-chloro-4-hydroxyphenyl)-1-methyl-1H-pyrrole-2-carboxamide
- 5-(2-chloro-4-hydroxyphenyl)-1-methyl-1H-pyrrole-2-carboxylic acid
-
Uniqueness: : The presence of the nitrile group at the 2-position of the pyrrole ring distinguishes this compound from its analogs. This functional group imparts unique reactivity and potential biological activity, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C12H9ClN2O |
|---|---|
Molekulargewicht |
232.66 g/mol |
IUPAC-Name |
5-(2-chloro-4-hydroxyphenyl)-1-methylpyrrole-2-carbonitrile |
InChI |
InChI=1S/C12H9ClN2O/c1-15-8(7-14)2-5-12(15)10-4-3-9(16)6-11(10)13/h2-6,16H,1H3 |
InChI-Schlüssel |
LJRNKEKZXCFNMG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC=C1C2=C(C=C(C=C2)O)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


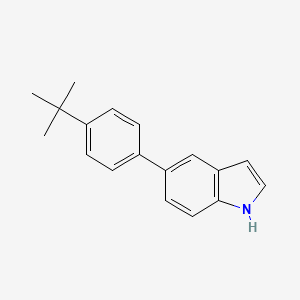

![4-(Methylthio)benzo[d]oxazol-2-amine](/img/structure/B15206499.png)
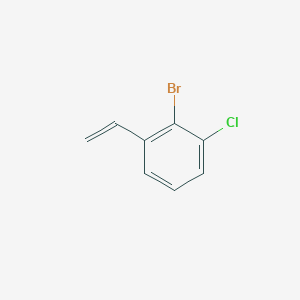
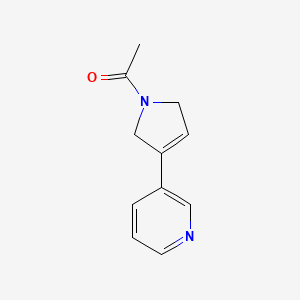
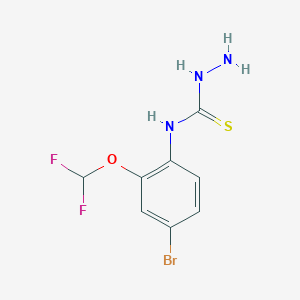
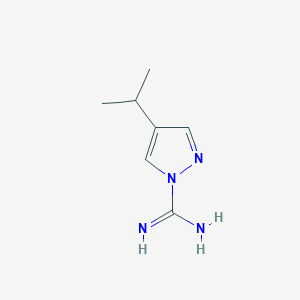
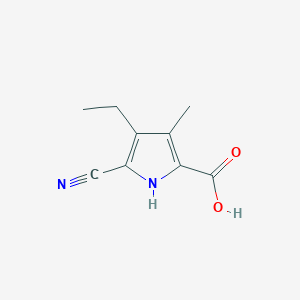

![4-Methyl-2-(1H-pyrrol-1-yl)benzo[d]thiazole](/img/structure/B15206551.png)
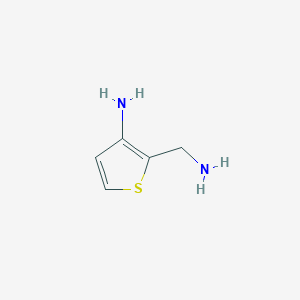

![3-(1-[3-Hydroxy-4-(hydroxymethyl)tetrahydrofuran-2-yl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acrylic acid](/img/structure/B15206572.png)
